molecular formula C14H22N2O B2497451 Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine CAS No. 1564161-88-1

Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine

Cat. No.: B2497451
CAS No.: 1564161-88-1
M. Wt: 234.343
InChI Key: XGQBTDGYSKZANN-UHFFFAOYSA-N
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Description

Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine is a tertiary amine featuring a but-3-en-1-yl chain linking a tert-butyl group to a 5-methoxypyridin-3-yl moiety. The compound’s structure combines a pyridine ring (with a methoxy group at position 5) and a flexible alkene spacer, which may confer unique electronic and steric properties.

Properties

IUPAC Name

(E)-N-tert-butyl-4-(5-methoxypyridin-3-yl)but-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-14(2,3)16-8-6-5-7-12-9-13(17-4)11-15-10-12/h5,7,9-11,16H,6,8H2,1-4H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQBTDGYSKZANN-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC=CC1=CC(=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCC/C=C/C1=CC(=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine involves several steps. One common synthetic route includes the reaction of tert-butylamine with a suitable precursor of the methoxypyridinyl butenyl chain. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, resulting in the reduction of the double bond in the butenyl chain.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypyridinyl moiety, where nucleophiles such as halides or amines replace the methoxy group. Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). .

Scientific Research Applications

Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The pyridine core in the target compound distinguishes it from pyrazole-based analogs. For example:

  • 3-Tert-butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine (): This pyrazole derivative substitutes the pyridine ring with a pyrazole core, retaining the tert-butyl and methoxyphenyl groups. Pyrazoles generally exhibit higher aromatic stabilization and may influence binding affinity in biological systems compared to pyridines .
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine (): Adds a methyl group to the pyrazole and a methoxybenzyl substituent, increasing steric bulk and lipophilicity relative to the target compound .

Functional Group Modifications

  • tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate (): Replaces the butenyl-linked amine with a carbamate group. Carbamates are hydrolytically stable and often used as protective groups, suggesting divergent synthetic utility compared to the target’s free amine .
  • N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine (): Features a bromo substituent on the pyridine ring, which could enhance electrophilic reactivity for cross-coupling reactions .

Structural and Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine Pyridine 5-Methoxy, butenyl-tert-butyl amine ~263.36 (estimated) Moderate polarity due to pyridine and methoxy
3-Tert-butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine () Pyrazole 4-Methoxyphenyl, tert-butyl 257.33 Higher aromaticity, potential for π-π interactions
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate () Pyridine Methoxy, carbamate-tert-butyl 238.28 Enhanced hydrolytic stability

Biological Activity

Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

This compound is characterized by a tert-butyl group linked to a butenyl chain, which is further connected to a methoxypyridinyl moiety. The compound can be synthesized through various methods, typically involving the reaction of tert-butylamine with suitable precursors under conditions that may include solvents like dichloromethane or ethanol and catalysts such as palladium on carbon (Pd/C) for optimal yields .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. In particular, derivatives of methoxypyridine have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties. For instance, studies have documented significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimal resistance observed .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell growth and division. For example, it has been noted to affect pathways related to apoptosis and cell cycle regulation in various cancer cell lines .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes, modulating their activity. This modulation could lead to altered signaling pathways that affect cell proliferation and survival .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Antiviral Activity : Compounds structurally similar to this compound have demonstrated antiviral effects against HIV and other viruses. For instance, derivatives were found to inhibit viral replication in vitro with IC50 values in the low micromolar range .
  • Cytotoxicity Assays : In vitro cytotoxicity assays using human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that certain derivatives exhibited significant antiproliferative activity, with IC50 values indicating potent effects comparable to established chemotherapeutics .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamateContains bromine; carbamate groupModerate antimicrobial activity
Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamateHydroxy group instead of butenylAnticancer properties
Tert-butyl 3-(pyridine derivatives)Various substitutions on pyridineAntiviral and anticancer activities

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